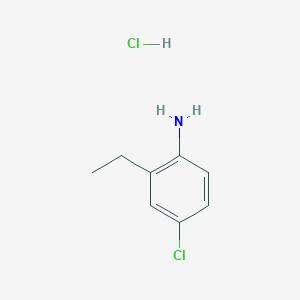

(4-Chloro-2-ethylphenyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Chloro-2-ethylphenyl)amine hydrochloride” is an organic compound that belongs to the class of aromatic amines. It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

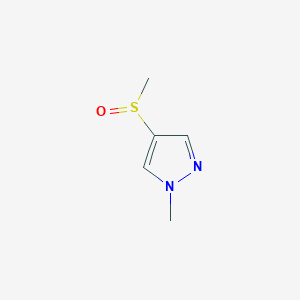

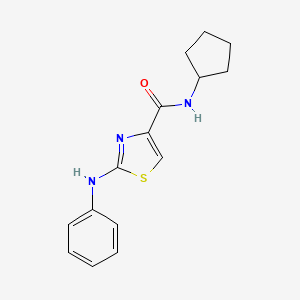

The molecular formula of “this compound” is C8H11Cl2N . The molecular weight is 192.08564 . The SMILES string representation of the molecule is NC1=CC=C (Cl)C=C1CC.Cl .Physical And Chemical Properties Analysis

“this compound” is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Mechanism of Action

The mechanism of action of (4-Chloro-2-ethylphenyl)amine hydrochloride is not well-understood. However, it is believed to act as a mild stimulant of the central nervous system, similar to other phenethylamine derivatives. It may also have some affinity for certain receptors in the brain, although this has not been fully elucidated.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are not well-known. However, it is believed to have mild stimulant effects on the central nervous system, similar to other phenethylamine derivatives. It may also have some effects on certain receptors in the brain, although this has not been fully elucidated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Chloro-2-ethylphenyl)amine hydrochloride in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple and inexpensive methods, making it accessible to many researchers. Additionally, it can be used as a precursor in the synthesis of various compounds, making it a versatile reagent.

However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its lack of well-understood mechanism of action. This makes it difficult to interpret experimental results and limits its potential applications.

Future Directions

There are many potential future directions for research involving (4-Chloro-2-ethylphenyl)amine hydrochloride. One area of interest is in the synthesis of novel compounds using this compound as a precursor. Researchers could explore the potential applications of these compounds in various fields, including medicine and agriculture.

Another potential future direction is in the study of the mechanism of action of this compound. Researchers could use various techniques, such as receptor binding assays and molecular modeling, to gain a better understanding of how this compound interacts with the brain and other tissues.

Conclusion:

In conclusion, this compound is a versatile compound with many potential applications in scientific research. Its ease of synthesis and ability to act as a precursor in the synthesis of various compounds make it a valuable reagent for many researchers. However, its lack of well-understood mechanism of action limits its potential applications. Future research in this area could lead to the development of novel compounds with important applications in medicine and agriculture.

Synthesis Methods

The synthesis of (4-Chloro-2-ethylphenyl)amine hydrochloride involves the reaction of 4-chloro-2-nitrophenol with ethylamine in the presence of a reducing agent, such as iron powder. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well-established in the literature and is commonly used by researchers.

Scientific Research Applications

(4-Chloro-2-ethylphenyl)amine hydrochloride has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a precursor in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of fluorescent dyes and as a reagent in organic chemistry reactions.

Safety and Hazards

“(4-Chloro-2-ethylphenyl)amine hydrochloride” has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H412 - Harmful to aquatic life with long lasting effects . The precautionary statements include: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

4-chloro-2-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDSCNDLPIBBRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)

![7-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)

![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)